molecular formula C8H10ClN B591549 (2-Chloro-4-methylphenyl)methanamine CAS No. 69957-96-6

(2-Chloro-4-methylphenyl)methanamine

Cat. No. B591549
CAS RN: 69957-96-6
M. Wt: 155.625
InChI Key: WPPROWZRWXCTSA-UHFFFAOYSA-N
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Description

“(2-Chloro-4-methylphenyl)methanamine” is a chemical compound with the molecular formula C8H10ClN . It is also known by its CAS Number: 69957-96-6 .


Molecular Structure Analysis

The molecular structure of “(2-Chloro-4-methylphenyl)methanamine” is represented by the InChI code: 1S/C8H10ClN/c1-6-2-3-7(5-10)8(9)4-6/h2-4H,5,10H2,1H3 . This indicates that the compound consists of a benzene ring substituted with a chlorine atom, a methyl group, and a methanamine group .


Physical And Chemical Properties Analysis

“(2-Chloro-4-methylphenyl)methanamine” has a molecular weight of 155.63 . The compound is a solid at room temperature .

Scientific Research Applications

Synthesis of New Reagents

“(2-Chloro-4-methylphenyl)methanamine” can be used in the synthesis of new reagents. These reagents are characterized using several known techniques such as NMR, FT-IR, CHNS, and Mass .

Complexation Studies

This compound has been used in complexation studies. A set of metals has been used in the study of optimal conditions .

Pre-concentration of Ions

“(2-Chloro-4-methylphenyl)methanamine” has been used in the development of a cloud point extraction (CPE) method for the pre-concentration of certain ions in various samples .

Determination of Lead

The compound has been used in the development of a method for the determination of lead. The analyte ions are quantitatively extracted in Triton X-114 following centrifugation .

Safety and Hazards

The compound is classified with the signal word “Danger” and has hazard statements H302, H315, H318, H335 . This indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

(2-chloro-4-methylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN/c1-6-2-3-7(5-10)8(9)4-6/h2-4H,5,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPPROWZRWXCTSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30717437
Record name 1-(2-Chloro-4-methylphenyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30717437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Chloro-4-methylphenyl)methanamine

CAS RN

69957-96-6
Record name 1-(2-Chloro-4-methylphenyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30717437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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